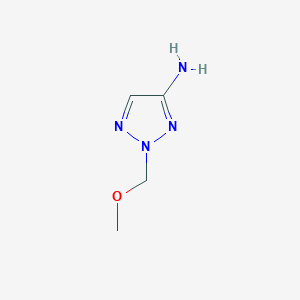![molecular formula C9H17Cl2N3O B2356451 [(2R,3S)-2-(1H-Pyrazol-4-yl)oxan-3-yl]methanamine;dihydrochloride CAS No. 2307756-38-1](/img/structure/B2356451.png)
[(2R,3S)-2-(1H-Pyrazol-4-yl)oxan-3-yl]methanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as JNJ-39393406, is a selective histamine H3 receptor antagonist. It has a molecular weight of 254.16 . The IUPAC name is ((2R,3S)-2-(1H-pyrazol-4-yl)tetrahydro-2H-pyran-3-yl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3O.2ClH/c10-4-7-2-1-3-13-9(7)8-5-11-12-6-8;;/h5-7,9H,1-4,10H2,(H,11,12);2*1H/t7-,9+;;/m0…/s1 . This indicates the presence of a pyrazole ring and an oxane ring in its structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 254.16 . The IUPAC name is ((2R,3S)-2-(1H-pyrazol-4-yl)tetrahydro-2H-pyran-3-yl)methanamine dihydrochloride .Applications De Recherche Scientifique
Antileishmanial Activity
Leishmaniasis, a communicable tropical disease caused by Leishmania parasites, affects millions of people globally. Researchers have investigated the antileishmanial potential of pyrazole derivatives. In a recent study , hydrazine-coupled pyrazoles demonstrated potent antileishmanial activity. Notably, compound 13 exhibited superior antipromastigote activity (IC50 = 0.018), outperforming standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies supported the efficacy of compound 13 against Leishmania parasites.
Antimalarial Activity
Malaria, caused by Plasmodium strains transmitted through mosquito bites, remains a global health concern. Existing antimalarial drugs face challenges due to suboptimal outcomes and drug-resistant Plasmodium falciparum. However, hydrazine-coupled pyrazole derivatives offer promise. Compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
Synthesis and Structural Verification
The synthesis of hydrazine-coupled pyrazoles involves elemental microanalysis, FTIR, and 1H NMR techniques. These methods confirm the structures of the synthesized compounds .
Rhodium-Catalyzed C–H Functionalization
Researchers have explored the functionalization of pyrazole-containing compounds. For instance, a Rh(iii)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes led to divergent synthesis pathways, yielding either C–H alkenylation products or indazole products .
Potential Pharmacophores
Considering the safety and efficacy challenges associated with existing drugs, hydrazine-coupled pyrazole derivatives hold promise as potential pharmacophores for developing safe and effective antileishmanial and antimalarial agents .
Mécanisme D'action
As a selective histamine H3 receptor antagonist, this compound likely works by blocking the action of histamine at the H3 receptor. This can have various effects depending on the location of the receptors in the body.
Safety and Hazards
Propriétés
IUPAC Name |
[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c10-4-7-2-1-3-13-9(7)8-5-11-12-6-8;;/h5-7,9H,1-4,10H2,(H,11,12);2*1H/t7-,9+;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVYCMXMHOPENI-CJGWJYNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2=CNN=C2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](OC1)C2=CNN=C2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S)-2-(1H-Pyrazol-4-yl)oxan-3-yl]methanamine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2356368.png)


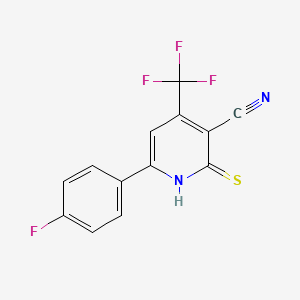
![2-[(4-fluorobenzyl)thio]-N-(2-furylmethyl)quinazolin-4-amine](/img/structure/B2356374.png)
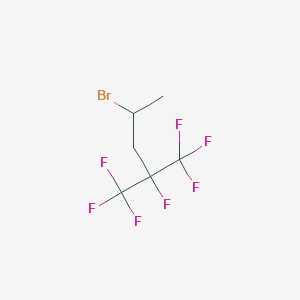
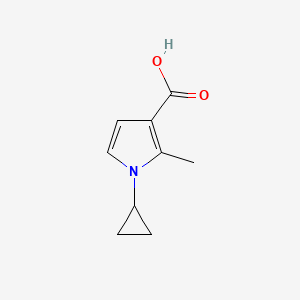
![(E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2356377.png)
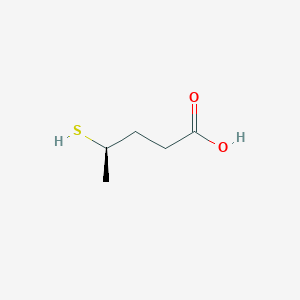
![N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2356379.png)
![9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2356381.png)
